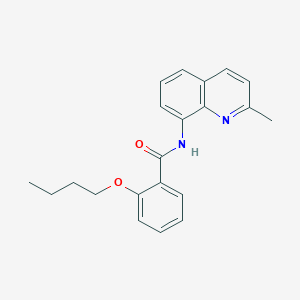![molecular formula C24H22N2O2 B11335351 N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide](/img/structure/B11335351.png)
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their vast array of biological activities, making them important in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide typically involves the coupling of tryptamine with a phenoxyacetic acid derivative. One common method is through the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. DCC reacts with the carboxyl group of the phenoxyacetic acid to produce an activated acylating agent, which then reacts with the amino group of tryptamine to form the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar coupling reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to modify the indole ring or the phenoxyacetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and neurological disorders.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, the compound’s structure allows it to bind to specific proteins, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar biological activities.
1H-Indole-3-carbaldehyde: A precursor for various biologically active molecules.
(1H-indol-3-yl)-(2-mercapto-ethoxyimino)-acetic acid: Known for its interaction with interleukin-2.
Uniqueness
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide is unique due to its specific combination of an indole moiety with a phenoxyacetamide group. This structure allows it to exhibit a distinct set of biological activities and chemical reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C24H22N2O2 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C24H22N2O2/c27-24(17-28-19-11-5-2-6-12-19)26-15-21(18-9-3-1-4-10-18)22-16-25-23-14-8-7-13-20(22)23/h1-14,16,21,25H,15,17H2,(H,26,27) |
InChI-Schlüssel |
UQYWSHOSLKMPHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-bromophenoxy)acetamide](/img/structure/B11335274.png)
![7-chloro-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11335279.png)
![2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B11335287.png)
![1-[(3-methylbenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11335289.png)

![N-({1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B11335293.png)
![Methyl 3-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B11335300.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11335306.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B11335309.png)
![5-chloro-3-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11335313.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11335321.png)
![3,6-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11335332.png)
![5-[(4-chlorophenyl)carbonyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B11335335.png)
![1-(benzylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11335336.png)
